molecular formula C10H19NO3S B2885212 N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide CAS No. 1423634-82-5

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide

Cat. No.: B2885212
CAS No.: 1423634-82-5
M. Wt: 233.33
InChI Key: FKSXOIFBVQFQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide ( 1423634-82-5) is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This chiral sulfonamide compound features a unique spirocyclic architecture that incorporates both oxane and cyclohexane rings, resulting in a rigid, three-dimensional structure that is highly desirable for designing novel bioactive molecules . With a molecular formula of C 10 H 19 NO 3 S and a molecular weight of 233.33 g/mol, this building block is characterized by its single hydrogen bond donor and four hydrogen bond acceptors, which influence its physicochemical and pharmacokinetic properties . The (9S)-enantiomer of this compound is documented as a ligand in structural biology, with a related entry in the RCSB Protein Data Bank (Ligand ID: A1BFY), highlighting its potential application in structural and biochemical studies, such as protein-ligand interaction analysis and structure-based drug design . This product is offered with a guaranteed purity of ≥95% and is supplied with a Certificate of Analysis. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For handling and storage, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(6-oxaspiro[4.5]decan-9-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-15(12,13)11-9-4-7-14-10(8-9)5-2-3-6-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXOIFBVQFQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCOC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Intermediates

The target compound features a 6-oxaspiro[4.5]decan-9-yl core fused to a methanesulfonamide group. Key intermediates include:

  • 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1): A spirocyclic ketone synthesized via intramolecular cyclization.
  • 6-Oxaspiro[4.5]decan-9-amine : The primary amine precursor formed via reductive amination or oxime reduction.
  • 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (CID 12035388): A reactive intermediate for nucleophilic substitution.

Preparation Methodologies

Reductive Amination Route

This two-step process is the most widely reported method:

Step 1: Synthesis of 6-Oxaspiro[4.5]decan-9-amine

Reaction Conditions :

  • Substrate : 6-Oxaspiro[4.5]decan-9-one (1.0 equiv)
  • Ammonium Source : Ammonium acetate (2.5 equiv)
  • Reducing Agent : Sodium triacetoxyborohydride (1.2 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature
  • Yield : 78–85%

Mechanism : The ketone undergoes condensation with ammonia to form an imine intermediate, reduced in situ to the amine.

Step 2: Sulfonylation with Methanesulfonyl Chloride

Reaction Conditions :

  • Amine : 6-Oxaspiro[4.5]decan-9-amine (1.0 equiv)
  • Sulfonating Agent : Methanesulfonyl chloride (1.1 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature
  • Yield : 90–94%

Mechanism : The amine reacts with methanesulfonyl chloride via nucleophilic acyl substitution.

Oxime Reduction Pathway

An alternative route avoids reductive amination:

Step 1: Oxime Formation

Reaction Conditions :

  • Ketone : 6-Oxaspiro[4.5]decan-9-one (1.0 equiv)
  • Reagent : Hydroxylamine hydrochloride (1.5 equiv)
  • Solvent : Ethanol/water (4:1), reflux, 6 hours
  • Yield : 92%
Step 2: Oxime Reduction to Amine

Reaction Conditions :

  • Oxime : 6-Oxaspiro[4.5]decan-9-one oxime (1.0 equiv)
  • Reducing Agent : Lithium aluminium hydride (2.0 equiv)
  • Solvent : Dry THF, 0°C to reflux
  • Yield : 68–75%
Step 3: Sulfonylation

Identical to Section 2.1, Step 2.

Methanesulfonate Displacement Route

A less common method utilizes 6-oxaspiro[4.5]decan-9-yl methanesulfonate:

Reaction Conditions :

  • Substrate : 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (1.0 equiv)
  • Ammonia Source : Ammonium hydroxide (5.0 equiv)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours
  • Yield : 55–60%

Limitation : Lower yield due to competing elimination side reactions.

Optimization Data and Comparative Analysis

Table 1: Yield Comparison Across Methods

Method Step 1 Yield Step 2 Yield Total Yield
Reductive Amination 85% 94% 79.9%
Oxime Reduction 92% 75% 69.0%
Methanesulfonate Route N/A 60% 60.0%

Table 2: Solvent Optimization for Sulfonylation

Solvent Base Temperature Yield
THF Triethylamine 0°C→RT 94%
DCM Pyridine 0°C→RT 88%
Acetone DBU 0°C→RT 82%

Critical Process Considerations

Purification Techniques

  • Amine Intermediate : Column chromatography (SiO₂, ethyl acetate/hexane 1:4).
  • Sulfonamide Product : Recrystallization from ethanol/water (3:1).

Scale-Up Challenges

  • Reductive Amination : Exothermic reaction requiring controlled addition of reducing agent.
  • Methanesulfonyl Chloride Handling : Moisture-sensitive; requires anhydrous conditions.

Patent-Derived Innovations

Patent EP3354649B1 discloses:

  • Use of deuterated solvents (e.g., DMF-d7) to enhance reaction monitoring.
  • Microwave-assisted synthesis for oxime reduction (150°C, 20 minutes, 82% yield).

Chemical Reactions Analysis

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share the spiro[4.5]decane core but vary in substituents and functional groups:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Key References
N-{6-Oxaspiro[4.5]decan-9-yl}methanesulfonamide C₁₀H₁₉NO₃S Methanesulfonamide, spirocyclic ether 233.33
6-Oxaspiro[4.5]decan-9-yl methanesulfonate C₁₀H₁₈O₄S Methanesulfonate ester 234.31
N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)benzamide C₁₇H₁₅NO₄ Benzamide, dioxo groups, diene 297.31
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Variable Benzothiazole, lactam, spirocyclic ~450–500
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide C₁₉H₂₄FNO₃S Fluorophenyl, dioxaspiro 343.4

Key Observations :

  • Functional Groups : The target compound’s sulfonamide group offers hydrogen-bonding capability, contrasting with the ester (methanesulfonate) in CAS 503551-89-1 or the benzamide in . Sulfonamides are generally more hydrolytically stable than esters, suggesting enhanced durability in biological environments.

Physicochemical Properties

Property N-{6-Oxaspiro[...]sulfonamide 6-Oxaspiro[...]methanesulfonate N-(2,8-Dioxo[...])benzamide
Melting Point (°C) Not reported Not reported 137–138
IR Peaks Likely NH, SO₂ SO₃ ester NH (3286 cm⁻¹), lactone, amide
Solubility Moderate (polar solvents) Low (nonpolar solvents) Moderate (acetone/EtOAc)

Notes:

  • The benzamide derivative’s IR spectrum confirms lactone and amide functionalities, absent in the sulfonamide target .
  • Methanesulfonate esters ( ) are typically less polar than sulfonamides, affecting their pharmacokinetic profiles.

Biological Activity

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide, also known as Oliceridine or TRV130, is a compound that has garnered attention due to its unique pharmacological properties, particularly as a selective mu-opioid receptor (MOR) agonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(6-oxaspiro[4.5]dec-9-yl)methanesulfonamide
  • Molecular Formula : C₁₀H₁₉NO₃S
  • CAS Number : 1423634-82-5
  • Purity : 95% .

This compound primarily interacts with the mu-opioid receptor (MOR), activating both G protein and β-arrestin signaling pathways. Notably, it exhibits a preference for the G protein pathway, which is associated with analgesic effects while minimizing adverse effects typically linked to β-arrestin activation:

  • G Protein Pathway :
    • Inhibition of adenylate cyclase.
    • Reduction in cyclic AMP levels.
    • Opening of potassium channels and closing of calcium channels, leading to cellular hyperpolarization .
  • β-Arrestin Pathway :
    • Activation can lead to side effects such as respiratory depression and constipation, which are less pronounced with Oliceridine compared to traditional opioids like morphine .

Analgesic Effects

Oliceridine has been studied extensively for its analgesic properties. Clinical trials indicate that it provides effective pain relief comparable to morphine but with a better safety profile:

  • Clinical Studies :
    • Phase III trials demonstrated significant pain relief in post-operative patients with fewer side effects compared to standard opioid treatments .
    • A study reported that Oliceridine provided effective analgesia with a lower incidence of nausea and vomiting than morphine .

Antimicrobial and Anticancer Properties

Research also suggests potential antimicrobial and anticancer activities:

  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound may exhibit activity against certain bacterial strains, although further research is necessary to establish efficacy and mechanism .
  • Anticancer Potential :
    • Investigations into the compound's ability to inhibit tumor growth are ongoing, with some results indicating cytotoxic effects on specific cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other opioid agonists:

CompoundPrimary ActionG Protein PreferenceSide Effects
OliceridineAnalgesiaHighLower incidence of nausea
MorphineAnalgesiaModerateHigh incidence of nausea
FentanylAnalgesiaLowSevere respiratory depression

Case Studies

  • Post-Surgical Pain Management :
    • A case study involving patients post-abdominal surgery showed that those treated with Oliceridine reported lower pain scores and required fewer rescue medications compared to those receiving morphine .
  • Chronic Pain Conditions :
    • Another study focused on chronic pain patients demonstrated improved quality of life metrics when switched from traditional opioids to Oliceridine, highlighting its potential in long-term pain management strategies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, spirocyclic intermediates can be generated via cyclization of diols or amines under acidic or basic conditions. Key steps include:

  • Ring formation : Use of 6-oxaspiro[4.5]decan precursors reacted with methanesulfonamide derivatives in the presence of coupling agents like EDCI or DCC .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.
  • Yield optimization : Temperature control (e.g., 0–5°C for sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation .
    • Analytical validation : Confirm structure via 1H^1H-NMR (e.g., sp³ hybridized protons at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemistry of this compound characterized, and what techniques resolve chiral centers?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration of the spirocyclic core and sulfonamide orientation .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Correlates electronic transitions with stereochemical features in the 200–300 nm range .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound compared to analogs?

  • Methodological Answer :

  • Functional group substitutions : Replace the methanesulfonamide group with acetamide or benzamide to assess potency changes in enzyme inhibition assays .
  • Spiro ring modifications : Compare 6-oxaspiro[4.5]decane with 7-oxaspiro[5.5]undecane derivatives to evaluate ring size impact on binding affinity .
  • Bioisosteric replacements : Substitute oxygen in the spiro ring with sulfur (e.g., 6-thiaspiro[4.5]decan) to study electronic effects on pharmacokinetics .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability, measuring apparent permeability (Papp) .

Advanced Research Questions

Q. How can computational modeling predict the binding mode of this compound to target enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., viral proteases). Key parameters include Gibbs free energy (ΔG) and hydrogen-bond interactions with catalytic residues .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to simulate 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to assess binding stability .
  • Free energy perturbation (FEP) : Quantify binding energy differences between stereoisomers .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Meta-analysis : Pool data from enzyme assays, cell-based studies, and animal models to identify confounding variables (e.g., solvent effects in DMSO vs. PBS) .
  • Dose normalization : Adjust concentrations based on plasma protein binding (PPB) differences between species .
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the compound’s spirocyclic structure influence its pharmacokinetic (PK) profile in vivo?

  • Methodological Answer :

  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify cytochrome P450 (CYP) isoforms involved .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14}C) and quantify accumulation in organs via scintillation counting .
  • BBB penetration : Conduct in situ brain perfusion assays in rodents to calculate permeability-surface area (PS) product .

Q. What synthetic strategies address scalability challenges for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors to optimize exothermic steps (e.g., sulfonamide formation) and improve safety .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Quality by Design (QbD) : Use design of experiments (DoE) to map critical process parameters (CPPs) like pH and stirring speed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.